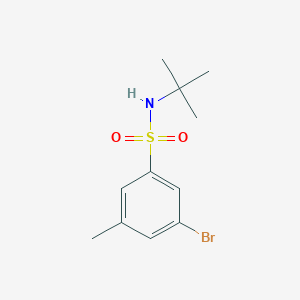

T-Butyl 3-bromo-5-methylbenzenesulfonamide

Description

T-Butyl 3-bromo-5-methylbenzenesulfonamide (CAS: 1033201-97-6) is a sulfonamide derivative characterized by a bromo substituent at the 3-position, a methyl group at the 5-position, and a bulky t-butyl moiety attached to the sulfonamide nitrogen. Its molecular formula is C₁₁H₁₅BrNO₂S, with a molecular weight of 314.21 g/mol. Sulfonamides are widely employed in medicinal chemistry due to their bioactivity, often serving as enzyme inhibitors or antibacterial agents.

Properties

IUPAC Name |

3-bromo-N-tert-butyl-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-8-5-9(12)7-10(6-8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWNVSIFKNXRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674508 | |

| Record name | 3-Bromo-N-tert-butyl-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-97-6 | |

| Record name | 3-Bromo-N-tert-butyl-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-Butyl 3-bromo-5-methylbenzenesulfonamide typically involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

T-Butyl 3-bromo-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.

Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfonic acids.

Scientific Research Applications

T-Butyl 3-bromo-5-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of T-Butyl 3-bromo-5-methylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, making the compound useful in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of T-butyl 3-bromo-5-methylbenzenesulfonamide can be contextualized by comparing it to analogs with related substituents. Below is a detailed analysis, supported by a data table and research insights.

Data Table: Key Properties of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | 1033201-97-6 | C₁₁H₁₅BrNO₂S | 314.21 g/mol | Sulfonamide, Bromo, Methyl, t-Butyl | Pharmaceutical intermediates, chemical synthesis |

| 4-(4-Fluorophenoxy)benzylamine hydrochloride | 568565-86-6 | C₁₃H₁₁FClNO | 263.68 g/mol | Amine, Fluorophenoxy, Hydrochloride | Drug discovery (e.g., kinase inhibitors) |

| 4-Methylbenzyl chloride | 104-82-5 | C₈H₉Cl | 140.61 g/mol | Benzyl chloride, Methyl | Alkylation reactions, polymer synthesis |

This compound

- Sulfonamide Group : Enhances hydrogen-bonding capacity, improving target binding in drug design. Sulfonamides are prevalent in antibiotics (e.g., sulfa drugs) and carbonic anhydrase inhibitors.

- Bromo Substituent : Facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl or heteroaryl derivatives.

- Methyl Group : Modulates lipophilicity, influencing solubility and membrane permeability.

4-(4-Fluorophenoxy)benzylamine Hydrochloride

- Fluorophenoxy Group: The fluorine atom enhances electronegativity and lipophilicity, improving bioavailability and target affinity in CNS drugs.

- Amine Hydrochloride : Improves crystallinity and solubility in polar solvents, advantageous in salt-forming steps during drug formulation.

4-Methylbenzyl Chloride

- Benzyl Chloride : A reactive alkylating agent used in quaternary ammonium salt synthesis or polymer cross-linking.

- Methyl Group : Balances reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

T-Butyl 3-bromo-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmaceuticals. This article explores the compound's biological activity, including its mechanisms of action, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Chemical Formula : CHBrNOS

- Molecular Weight : 306.2 g/mol

- Functional Groups : Sulfonamide group, bromine atom at the third position, and a methyl group at the fifth position on the aromatic ring.

The sulfonamide functional group is known for its significant biological activity, particularly in antibacterial and antifungal applications. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antibacterial Properties

This compound exhibits notable antibacterial activity. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial proliferation. The following table summarizes the antibacterial activity of related compounds compared to this compound:

| Compound Name | MIC (µg/mL) | Target Bacteria | Notes |

|---|---|---|---|

| This compound | 32 | Staphylococcus aureus (MRSA) | Moderate activity |

| Sulfamethoxazole | 8 | Escherichia coli | Standard sulfonamide antibiotic |

| N-(tert-butyl)-3-chloro-5-methylbenzenesulfonamide | 16 | Bacillus subtilis | Comparable efficacy |

The minimum inhibitory concentration (MIC) values indicate that while this compound shows moderate activity against MRSA, it is less potent than traditional sulfonamides like sulfamethoxazole.

The mechanism by which this compound exerts its antibacterial effects primarily involves inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.

Case Studies

A recent study evaluated various sulfonamide derivatives, including this compound, for their effectiveness against multi-drug resistant strains of bacteria. The results highlighted that while this compound demonstrated some antibacterial properties, its efficacy was significantly enhanced when used in combination with other antibiotics, indicating potential for synergistic effects.

Another investigation focused on the compound's interaction with mycobacterial targets. It was found that this compound could inhibit certain enzymes involved in lipid biosynthesis in Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new treatments against tuberculosis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand the influence of substituents on efficacy:

| Compound Name | Bromine Position | Methyl Position | Antibacterial Activity |

|---|---|---|---|

| N-tert-butyl 3-bromo-4-methylbenzenesulfonamide | 3 | 4 | Moderate |

| N-tert-butyl 4-bromo-2-methylbenzenesulfonamide | 4 | 2 | High |

| N-(tert-butyl)-3-chloro-5-methylbenzenesulfonamide | 3 | 5 | Low |

This table illustrates how variations in bromine and methyl positioning can lead to significant differences in biological activity, emphasizing the importance of structural optimization in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.